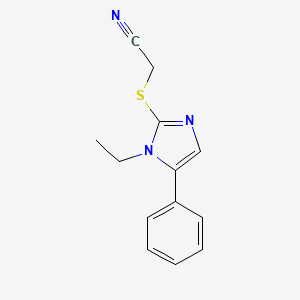

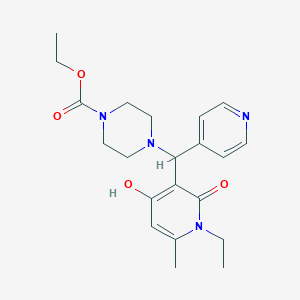

2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the transformation of precursor molecules under specific conditions. For instance, the synthesis of (2-phenyl-4H-benzopyrimodo[2,1-b][1,3]thiazol-4-yliden)acetonitrile derivatives is achieved by ring transformation reactions of 4-(methylthio)-2-oxo-6-aryl-2H-pyrane-3-carbonitriles, with moderate to good yields . Similarly, 2-aryl-1-arylmethyl-1H-1,3-benzo[d]imidazoles are synthesized from o-phenylenediamine and substituted aromatic aldehydes in the presence of 1-heptanesulfonic acid sodium salt in acetonitrile:water . These methods suggest that the synthesis of the compound might also involve a ring transformation or condensation reaction in a suitable solvent system.

Molecular Structure Analysis

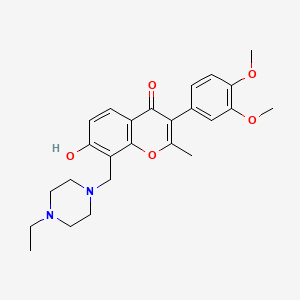

The molecular structure of the compound "2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile" would likely feature a heterocyclic imidazole ring substituted with a phenyl group and an ethyl group, and a thioacetonitrile moiety. The structure of related compounds, such as the benzopyrimido[2,1-b]thiazol derivatives, indicates the presence of nitrogen and sulfur atoms within the heterocyclic framework, which can significantly influence the electronic and steric properties of the molecule .

Chemical Reactions Analysis

The chemical reactivity of such compounds is often determined by the functional groups present. For example, the imino carbene derived from photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate reacts with various nucleophiles in acetonitrile . This suggests that the imidazole and thioacetonitrile groups in the compound of interest may also exhibit reactivity towards nucleophiles or electrophiles, depending on the reaction conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not directly reported, the properties of similar compounds can provide some clues. The solubility of the compound may be influenced by the polar acetonitrile group and the aromatic rings, as seen in the synthesis of 5-imino-4-thioxo-2-imidazolidinones, where acetonitrile is used as a solvent . The presence of heteroatoms in the imidazole ring and the thioacetonitrile group would also affect the compound's boiling point, melting point, and stability.

Applications De Recherche Scientifique

Solvent Applications and Separation Processes

Compounds structurally related to 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile have been explored for their utility as solvents in separation processes. For instance, the study of activity coefficients at infinite dilution of various solutes in ionic liquids highlights the potential of certain imidazole derivatives in facilitating the separation of hexane/hex-1-ene and other mixtures (Domańska et al., 2016). Such research underscores the significance of imidazole-based compounds in addressing separation challenges within chemical engineering and pharmaceutical manufacturing contexts.

Pharmacological Activities

The pharmacological properties of imidazole and thiazole derivatives, often found within the structural framework of compounds similar to this compound, are well-documented. These compounds exhibit a broad spectrum of biological activities, including antihypertensive, antimicrobial, and anticancer effects. For example, the comprehensive review on imidazo[2,1-b]-thiazoles highlights their therapeutic versatility, suggesting potential areas of research application for related compounds in drug development (Shareef et al., 2019).

Environmental Toxicity and Safety

The environmental impact and safety profiles of chemical compounds, including those structurally related to this compound, are critical areas of scientific research. Studies on ionic liquids, for instance, evaluate the toxicity and potential industrial applications of these substances, providing valuable insights into the environmental considerations necessary for the development and use of new chemicals (Ostadjoo et al., 2018).

Mécanisme D'action

Target of action

Imidazole-containing compounds are known to interact with a variety of biological targets. They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of action

The mode of action of imidazole-containing compounds can vary widely depending on the specific compound and its targets. For instance, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical pathways

Imidazole-containing compounds can affect a variety of biochemical pathways. For example, they can act as inhibitors or activators of enzymes, modulate the activity of ion channels, or interact with receptors .

Pharmacokinetics

The pharmacokinetics of imidazole-containing compounds, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on the specific compound. Factors that can influence these properties include the compound’s chemical structure, its formulation, and the route of administration .

Result of action

The molecular and cellular effects of imidazole-containing compounds can vary widely depending on the specific compound and its targets. For example, some compounds may inhibit the growth of bacteria or cancer cells, while others may modulate immune responses .

Action environment

The action, efficacy, and stability of imidazole-containing compounds can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(1-ethyl-5-phenylimidazol-2-yl)sulfanylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3S/c1-2-16-12(11-6-4-3-5-7-11)10-15-13(16)17-9-8-14/h3-7,10H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDZKMRKIPPKII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN=C1SCC#N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

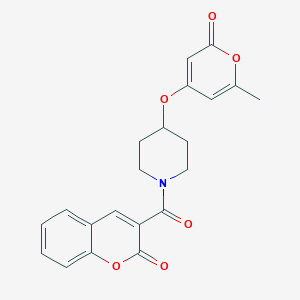

![1-(4-{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one](/img/structure/B2547376.png)

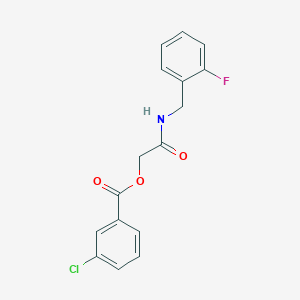

![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2547386.png)

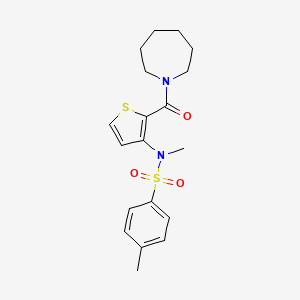

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide](/img/structure/B2547388.png)

![N-tert-butyl-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2547394.png)